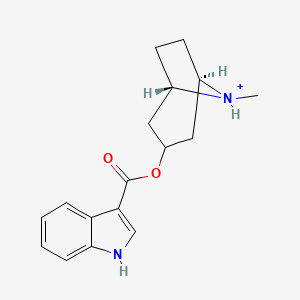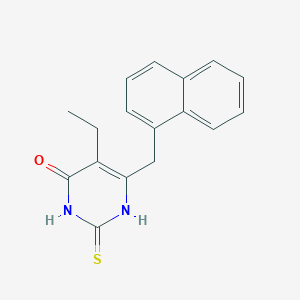![molecular formula C12H13N5 B1227477 4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1227477.png)
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The construction of pyrrolo[2,3-c]azepine systems, closely related to the compound , has been explored through various reactions. For instance, the reaction of 2-oxo-3-hydroxy-4-cyano-2H, 1,5,6,7-tetrahydroazepine with glycine ester led to the formation of N-substituted amino nitrile, which upon cyclization produced the three-ring pyrimido[4′,5′∶4,5]pyrrolo[2,3-c]azepine system (Glushkov & Stezhko, 1980).
Chemical Transformations
Synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes has been achieved. This process involves a reaction sequence leading to the formation of various nitrogen heterocyclic compounds, suggesting the potential for creating diverse derivatives of the compound (Porashar et al., 2022).
Intermediates in Heterocyclic Synthesis
The compound has been used as an intermediate in synthesizing various heterocyclic structures. For example, 3,4-dihydro-2H-pyrrole-2-carbonitriles have been used to create multiple pyrrole-containing heterocycles, indicating the versatility of such compounds in synthesizing complex organic structures (Nebe, Kucukdisli, & Opatz, 2016).
Potential Applications in Medicinal Chemistry
Anti-inflammatory Properties
A series of novel tricyclic pyrimido[4′,5′:4,5]pyrimido[1,6-a]azepine derivatives, structurally related to the compound, have been synthesized and evaluated for their anti-inflammatory activity. This research indicates potential medicinal applications of similar compounds (El-Sayed, Awadallah, Ibrahim, & El-Saadi, 2011).
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. For instance, the preparation of 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones from related precursors demonstrates the potential for creating a range of bioactive substances (Xiang, Wen, Xie, Dang, & Bai, 2010).
properties
Product Name |
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
3-amino-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile |
InChI |
InChI=1S/C12H13N5/c13-6-8-9-4-2-1-3-5-17(9)11-10(8)15-7-16-12(11)14/h7H,1-5H2,(H2,14,15,16) |
InChI Key |
ZJKJCMVEAVZAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)N)C#N |
solubility |
33.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)

![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)
![2-[[5-(3-Bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-1-(4-fluorophenyl)ethanone](/img/structure/B1227402.png)

![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)

![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)
![2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1227417.png)
![2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)